molecular formula C13H18O5 B13689990 Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13689990
M. Wt: 254.28 g/mol
InChI Key: WZJBTTQGNAVZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a 3-hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,5-dimethoxyphenyl)-3-oxopropanoate or 3-(2,5-dimethoxyphenyl)-3-carboxypropanoate.

    Reduction: Formation of 3-(2,5-dimethoxyphenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

    3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid: Similar aromatic structure but different functional groups.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A hallucinogenic compound with a similar aromatic core but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O5/c1-4-18-13(15)8-11(14)10-7-9(16-2)5-6-12(10)17-3/h5-7,11,14H,4,8H2,1-3H3

InChI Key

WZJBTTQGNAVZRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.